molecular formula C9H11ClN2S B3375930 1-Benzothiazol-2-YL-ethylamine hydrochloride CAS No. 1158794-11-6

1-Benzothiazol-2-YL-ethylamine hydrochloride

Cat. No. B3375930
CAS RN: 1158794-11-6
M. Wt: 214.72
InChI Key: VQFNLUOAQQCKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiazol-2-YL-ethylamine hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 214.72 and a molecular formula of C9H11ClN2S .


Synthesis Analysis

The synthesis of benzothiazole-based compounds involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium , and a copper-promoted [3 + 1 + 1]-type cyclization reaction .


Molecular Structure Analysis

The molecular structure of 1-Benzothiazol-2-YL-ethylamine hydrochloride is represented by the formula C9H11ClN2S . The InChI code is 1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 .


Physical And Chemical Properties Analysis

1-Benzothiazol-2-YL-ethylamine hydrochloride has a molecular weight of 214.72 and a molecular formula of C9H11ClN2S . The compound is intended for research use only .

Scientific Research Applications

Thin-Layer Chromatographic Data in Quantitative Structure-Activity Relationship Assay

A study analyzed the relationship between H1-antihistamine activity and chromatographic data of derivatives including 1-Benzothiazol-2-YL-ethylamine. The use of thin-layer chromatography (TLC) and regression analysis found correlations between chromatographic and biological activity data, suggesting potential for predicting the pharmacological activity of new drug candidates (Brzezińska et al., 2003).

Antimicrobial and Antifungal Activity of Substituted Benzothiazole Derivatives

A series of novel benzothiazole derivatives, including those similar to 1-Benzothiazol-2-YL-ethylamine, were synthesized and demonstrated notable antibacterial and antifungal activity. This study implies the potential use of benzothiazole derivatives in the development of new antimicrobial agents (Pejchal et al., 2015).

Synthesis of New Benzothiazole Derivatives for Organic Synthesis

The study by Zaki et al. (2006) utilized benzothiazole compounds for the synthesis of various benzothiazole derivatives. These derivatives have potential applications in different areas of organic chemistry and pharmaceuticals (Zaki et al., 2006).

Inhibition Activity to Acetylcholinesterase and Butyrylcholinesterase

A series of benzothiazole derivatives, including those structurally similar to 1-Benzothiazol-2-YL-ethylamine, were tested for inhibition activity against acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications in treating diseases related to enzyme dysfunction (Pejchal et al., 2011).

Corrosion Inhibition in Industrial Applications

In a study by Zhang et al. (2015), certain imidazoline derivatives structurally similar to benzothiazoles were explored as corrosion inhibitors. This research indicates the potential application of benzothiazole derivatives in industrial settings for protecting metals against corrosion (Zhang et al., 2015).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFNLUOAQQCKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiazol-2-YL-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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